molecular formula C18H16ClFN2O3 B4763207 2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4763207
M. Wt: 362.8 g/mol
InChI Key: NMZBBBYCEXWLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFM-2, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

CFM-2 acts as an inhibitor of the CFTR chloride channel by binding to a specific site on the protein and blocking its activity. This mechanism of action has been extensively studied using a variety of techniques, including electrophysiology and molecular modeling.
Biochemical and Physiological Effects:
CFM-2 has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a wide range of fields. This compound has been shown to inhibit the activity of the CFTR chloride channel in a dose-dependent manner, and it has also been found to have effects on other ion channels and transporters.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 is its high potency and selectivity for the CFTR chloride channel. This makes it a valuable tool for researchers studying this protein and its role in disease. However, one limitation of CFM-2 is that it can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on CFM-2 and its applications in scientific research. One area of focus could be the development of new therapies for cystic fibrosis based on the inhibition of the CFTR chloride channel. Another area of interest could be the use of CFM-2 as a tool for studying the structure and function of ion channels and transporters in general. Additionally, there may be opportunities to develop new analogs of CFM-2 with improved properties for use in research and potential therapeutic applications.

Scientific Research Applications

CFM-2 has been used in a variety of scientific research applications, including studies of ion channels and membrane transporters. This compound has been found to be a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a key target in the development of therapies for cystic fibrosis.

properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-14-2-1-3-15(20)16(14)17(23)21-13-6-4-12(5-7-13)18(24)22-8-10-25-11-9-22/h1-7H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZBBBYCEXWLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.